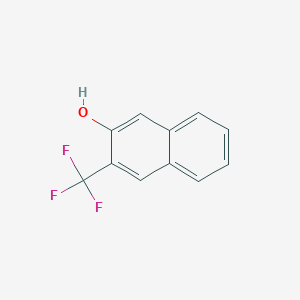
5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol: is an organic compound characterized by a naphthalene core with three hydroxyl groups and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 5-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol, using a suitable reducing agent like sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature to yield the desired triol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a naphthalene derivative in the presence of a metal catalyst such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl groups in 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can undergo oxidation to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced to form derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride are often used.
Substitution: : The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Medicine: : The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different core structure.
5-Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.
Uniqueness
- The presence of three hydroxyl groups and an aminomethyl group on a naphthalene core makes 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol unique. This combination of functional groups provides a versatile platform for chemical modifications and potential applications in various fields.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(aminomethyl)-7,8-dihydro-6H-naphthalene-1,2,5-triol |
InChI |
InChI=1S/C11H15NO3/c12-6-11(15)5-1-2-7-8(11)3-4-9(13)10(7)14/h3-4,13-15H,1-2,5-6,12H2 |
InChI Key |
BPZBYDMVSAQLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2O)O)C(C1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)
![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)








![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)
